2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
2-Chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide (also known as 2-CMA) is a compound used in a variety of scientific research applications. It is a synthetic derivative of N-acetyl-2-aminophenol, a naturally occurring compound found in plants, and is used in a variety of biochemical and physiological studies. 2-CMA is an important compound for studying the structure and function of various proteins and enzymes, and is also used in the synthesis of other compounds.
Scientific Research Applications
Herbicide Use and Environmental Impact
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is a chemical compound related to various chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides are used in agriculture for pre-emergent control of weeds in crop production. Research has focused on their environmental impact, including their metabolism in human and rat liver microsomes and their behavior in soil and aquatic systems.
Metabolism in Liver Microsomes : Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, noting the formation of metabolites like CDEPA and CMEPA, which are further metabolized into other compounds such as DEA and MEA. These studies are crucial in understanding the potential health risks associated with exposure to these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Adsorption and Activity : The adsorption, mobility, and efficacy of chloroacetamide herbicides in soil are also of significant interest. Studies by Banks and Robinson (1986) and others have explored how these herbicides interact with soil components, their retention and leaching in different soil types, and their overall effectiveness in controlling weeds (Banks & Robinson, 1986).
Aquatic Systems and Photodegradation : The behavior of these herbicides in aquatic systems, including their photodegradation under sunlight, is another area of research. Studies have examined how these compounds break down in water bodies and the resultant environmental impacts (Kochany & Maguire, 1994).
Chemical Analysis and Detection
Analytical methods for detecting and quantifying chloroacetamide herbicides in various environments are crucial for monitoring their distribution and understanding their environmental fate.
- Analytical Techniques : Research efforts have been dedicated to developing sensitive and reliable methods for detecting these herbicides in environmental samples, including advanced chromatographic and spectrometric techniques (Chang, Armstrong, & Fleischmann, 1994).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in cellular apoptosis and inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) .
Mode of Action
For instance, it might induce apoptosis or inhibit the formation of VLCFAs .
Biochemical Pathways
Given the potential targets and mode of action, it can be speculated that the compound may influence pathways related to apoptosis and fatty acid metabolism .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may induce apoptosis or inhibit the formation of vlcfas, thereby affecting cellular processes .
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKALPYHHSNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406948 | |
Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-06-1 | |
Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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